

Application Note: HPLC-MS Analysis of Celosin H

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Compound of Interest		
Compound Name:	Celosin H	
Cat. No.:	B12407713	Get Quote

Abstract

This application note details a comprehensive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of **Celosin H**, a hepatoprotective triterpenoid saponin isolated from Celosiae Semen. The protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis. This document provides a detailed experimental protocol, data presentation in tabular format, and visual diagrams of the workflow. The method is based on established principles for the analysis of triterpenoid saponins and is intended to provide a robust starting point for the quantification and identification of **Celosin H**.

Introduction

Celosin H is a triterpenoid saponin with the molecular formula C47H72O20 and a molecular weight of 957.07 g/mol [1]. It is isolated from the seeds of Celosia argentea (Celosiae Semen) and has demonstrated hepatoprotective properties[1][2][3]. As a bioactive natural product, the accurate and sensitive determination of **Celosin H** is crucial for quality control of herbal medicines, pharmacokinetic studies, and further pharmacological research[4][5]. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of such compounds, offering high selectivity and sensitivity[6][7]. This application note provides a detailed protocol for the analysis of **Celosin H** using a reversed-phase HPLC method coupled with electrospray ionization mass spectrometry.



Experimental Protocols Sample Preparation

- Standard Solution Preparation:
 - Accurately weigh 1 mg of Celosin H analytical standard.
 - Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
 - Perform serial dilutions with methanol to prepare working standard solutions at concentrations of 1, 5, 10, 25, 50, and 100 μg/mL.
 - Store stock and working solutions at 4°C.
- Sample Extraction from Celosiae Semen:
 - Grind 1 g of dried Celosiae Semen into a fine powder.
 - Add 20 mL of 70% methanol and sonicate for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant.
 - Repeat the extraction process on the residue twice more.
 - Combine the supernatants and evaporate to dryness under reduced pressure.
 - Re-dissolve the residue in 5 mL of methanol.
 - Filter the solution through a 0.22 μm syringe filter before HPLC-MS analysis.

HPLC-MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:



Parameter	Value
Column	C18 reversed-phase, 2.1 x 100 mm, 3.5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B
Flow Rate	0.3 mL/min
Column Temperature	30°C
Injection Volume	5 μL

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Mass Range	m/z 100-1500
Capillary Voltage	3.5 kV
Cone Voltage	40 V
Source Temperature	120°C
Desolvation Gas	Nitrogen
Desolvation Flow	600 L/hr
Desolvation Temp.	350°C

Data Presentation

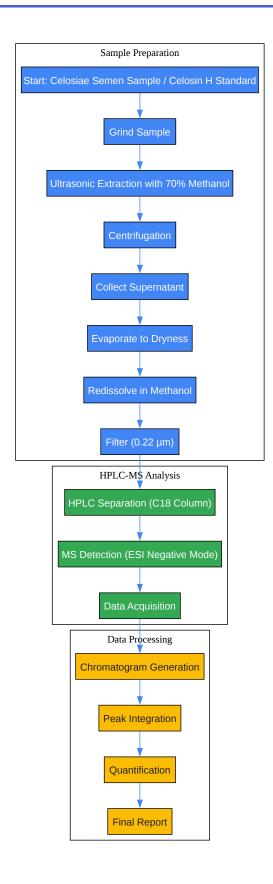
Table 1: Quantitative Data for **Celosin H** Analysis



Parameter	Value
Molecular Formula	C47H72O20
Molecular Weight	957.07 g/mol [1]
Precursor Ion [M-H]	m/z 955.46
Expected Retention Time	15-20 min
Limit of Detection (LOD)	~0.5 ng/mL
Limit of Quantification (LOQ)	~1.5 ng/mL
Linear Range	1-100 μg/mL
Correlation Coefficient (r²)	>0.995

Visualizations

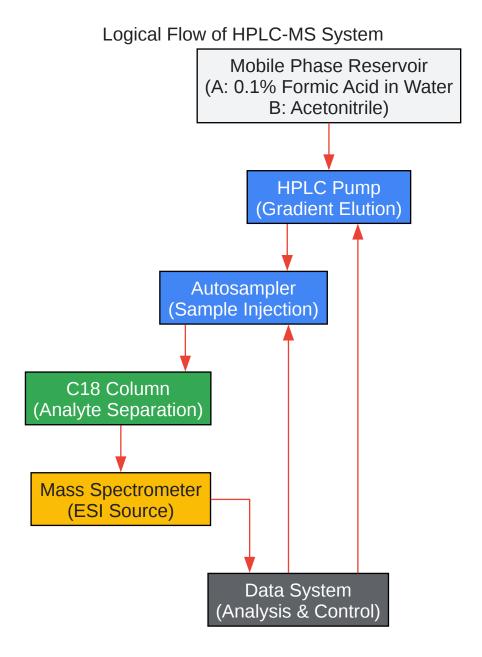




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Caption: Experimental workflow for the HPLC-MS analysis of Celosin H.





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Caption: Logical flow diagram of the HPLC-MS system components.

Discussion

The described HPLC-MS method is a reliable and sensitive approach for the analysis of **Celosin H**. The use of a C18 column provides good separation for triterpenoid saponins. The gradient elution with acetonitrile and water containing 0.1% formic acid allows for the effective separation of **Celosin H** from other components in the extract. Electrospray ionization in the negative mode is particularly suitable for saponins, as they readily form [M-H]⁻ ions. The mass



spectrometry parameters are optimized to ensure high sensitivity and reproducible results. This method can be applied for the quality control of Celosiae Semen and for pharmacokinetic studies of **Celosin H**. Further validation of the method should be performed in accordance with the specific requirements of the application.

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